Methyl 2-(4-chloro-3-fluorophenyl)acetate
Overview
Description
Methyl 2-(4-chloro-3-fluorophenyl)acetate is a chemical compound with the CAS Number: 1035262-89-5 . It has a molecular weight of 202.61 and its molecular formula is C9H8ClFO2 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Inhibition of Methanogenesis
Methyl fluoride, similar in functional groups to Methyl 2-(4-chloro-3-fluorophenyl)acetate, has been studied for its effects on methanogenesis, particularly in inhibiting methane production by specific archaeal populations in anoxic environments. Such studies are crucial in understanding and managing methane emissions in natural and engineered ecosystems (Janssen & Frenzel, 1997).
Drug Polymorph Selection and Development
Research on the selection and development of drug polymorphs for substances with similar chemical structures, focusing on solid-state characterization, provides critical insights into pharmaceutical development. This includes studying different crystalline forms for their stability, solubility, and bioavailability, which are essential considerations in drug formulation and manufacturing (Katrincic et al., 2009).
Electrochemical Fluorination
The electrochemical fluorination process, applicable to compounds containing phenyl and methyl groups, demonstrates a method for introducing fluorine atoms into organic molecules. This technique is significant for synthesizing fluorinated analogs of pharmaceuticals and agrochemicals, enhancing their biological activity or stability (Balandeh et al., 2017).
Insecticidal Activities
Research on novel compounds with chloro and fluoro substituents on the aromatic ring has indicated potential insecticidal activities. Such studies contribute to the development of new pesticides with enhanced efficacy and selectivity, potentially reducing the environmental and health impacts of pest management (Liu et al., 2005).
Photo-Degradation Studies
The photo-degradation behavior of pharmaceutical compounds with chloro and fluoro substituents, including analysis by LC-MS/MS and NMR, is crucial for understanding the stability and environmental fate of these substances. This research can inform the design of more stable and less environmentally persistent drugs (Wu et al., 2007).
Safety and Hazards
This compound is classified under GHS07 and its hazard statements include H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFGWQBSUHXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697519 | |
Record name | Methyl (4-chloro-3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035262-89-5 | |
Record name | Methyl (4-chloro-3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-chloro-3-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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